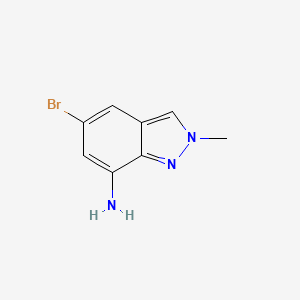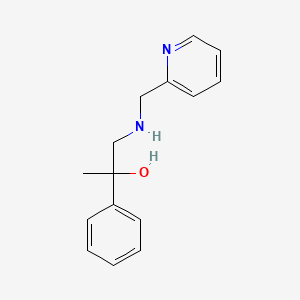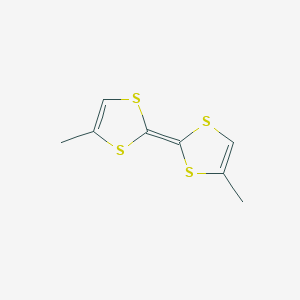
N-formyl-ethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl-ethionine is a derivative of the amino acid ethionine, where a formyl group is added to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-formyl-ethionine can be synthesized through the formylation of ethionine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels required for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-formyl-ethionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted ethionine derivatives.
Wissenschaftliche Forschungsanwendungen
N-formyl-ethionine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic benefits in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
N-formyl-ethionine exerts its effects by interacting with specific molecular targets and pathways. The formyl group plays a crucial role in the initiation of protein synthesis, particularly in bacterial systems. The compound binds to the ribosome and facilitates the incorporation of the initiating amino acid into the growing peptide chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-formylmethionine: A derivative of methionine with a formyl group added to the amino group.
N-formylleucine: A derivative of leucine with a formyl group added to the amino group.
Uniqueness
N-formyl-ethionine is unique due to its specific structure and the presence of the ethyl group, which differentiates it from other formylated amino acids. This structural difference can influence its reactivity and interactions with biological molecules.
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(2S)-4-ethylsulfanyl-2-formamidobutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
XARCKCMBMDYFMK-LURJTMIESA-N |
Isomerische SMILES |
CCSCC[C@@H](C(=O)O)NC=O |
Kanonische SMILES |
CCSCCC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)






![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)



